Cas no 2580182-51-8 (8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid)

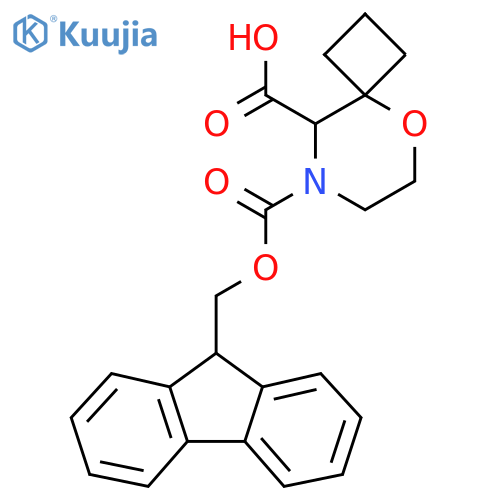

2580182-51-8 structure

商品名:8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid

CAS番号:2580182-51-8

MF:C23H23NO5

メガワット:393.432426691055

MDL:MFCD33019844

CID:5359639

PubChem ID:154876422

8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid

- Z4521600780

- 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid

- 8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid

-

- MDL: MFCD33019844

- インチ: 1S/C23H23NO5/c25-21(26)20-23(10-5-11-23)29-13-12-24(20)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)

- InChIKey: UAOLGFUAQUIHFP-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C(=O)O)C21CCC2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 625

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 76.1

8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26982574-1g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95% | 1g |

$1714.0 | 2023-09-11 | |

| Enamine | EN300-26982574-0.5g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95.0% | 0.5g |

$1338.0 | 2025-03-20 | |

| Enamine | EN300-26982574-0.25g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95.0% | 0.25g |

$849.0 | 2025-03-20 | |

| Enamine | EN300-26982574-1.0g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95.0% | 1.0g |

$1714.0 | 2025-03-20 | |

| Enamine | EN300-26982574-5g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95% | 5g |

$4972.0 | 2023-09-11 | |

| Aaron | AR027Z9I-50mg |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95% | 50mg |

$651.00 | 2025-02-15 | |

| Enamine | EN300-26982574-10.0g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95.0% | 10.0g |

$7373.0 | 2025-03-20 | |

| Enamine | EN300-26982574-0.1g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95.0% | 0.1g |

$595.0 | 2025-03-20 | |

| Enamine | EN300-26982574-10g |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95% | 10g |

$7373.0 | 2023-09-11 | |

| Aaron | AR027Z9I-250mg |

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid |

2580182-51-8 | 95% | 250mg |

$1193.00 | 2025-02-15 |

8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2580182-51-8 (8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量